2-bromo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide
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Overview
Description
2-bromo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide typically involves the reaction of 2-bromo-N-methylbenzamide with 2-phenyl-1,3-thiazole-4-carbaldehyde. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions.
Condensation Reactions: The compound can form condensation products with various aldehydes and ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiazole ring.
Scientific Research Applications
2-bromo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and antiviral activities.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-bromo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer cells, it can induce apoptosis by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-methylbenzamide
- 2-phenyl-1,3-thiazole-4-carbaldehyde
- 2-alkyl/arylamino-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles
Uniqueness
2-bromo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide is unique due to its specific combination of a bromine-substituted benzamide and a phenyl-thiazole moiety. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C17H13BrN2OS |
---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
2-bromo-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide |
InChI |
InChI=1S/C17H13BrN2OS/c18-15-9-5-4-8-14(15)16(21)19-10-13-11-22-17(20-13)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,21) |
InChI Key |
CJDICUCQLWJZIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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